Ethyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate typically involves the reaction of 3-chloro-4-fluoroaniline with benzoyl chloride to form the intermediate benzoyl-3-chloro-4-fluoroaniline. This intermediate is then reacted with ethyl 2-bromopropanoate under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Ethyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride .
Scientific Research Applications
Ethyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of its use . For example, in proteomics research, the compound may bind to specific proteins, altering their structure and function .
Comparison with Similar Compounds
Ethyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate can be compared to other similar compounds, such as:
Ethyl 2-(benzoyl-3-chloroanilino)propanoate: Lacks the fluoro group, which may affect its reactivity and interactions.
Ethyl 2-(benzoyl-4-fluoroanilino)propanoate: Lacks the chloro group, which may also affect its chemical properties.
Ethyl 2-(benzoylanilino)propanoate: Lacks both the chloro and fluoro groups, making it less reactive in certain substitution reactions
The presence of both chloro and fluoro groups in this compound makes it unique and potentially more versatile in various chemical reactions .
Properties
CAS No. |
34029-27-1 |
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Molecular Formula |
C18H17ClFNO3 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
ethyl (2S)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate |
InChI |
InChI=1S/C18H17ClFNO3/c1-3-24-18(23)12(2)21(14-9-10-16(20)15(19)11-14)17(22)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3/t12-/m0/s1 |
InChI Key |
MQRCEVJUXOYQKL-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 |
SMILES |
CCOC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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